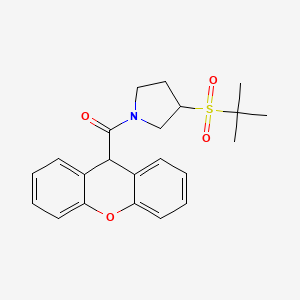

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28(25,26)15-12-13-23(14-15)21(24)20-16-8-4-6-10-18(16)27-19-11-7-5-9-17(19)20/h4-11,15,20H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFBEYVMJKGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a pyrrolidine ring, which is often associated with various pharmacological properties, and a xanthenone moiety, which has been studied for its potential in medicinal chemistry.

Anticancer Properties

Several studies have indicated that compounds containing xanthenone structures exhibit anticancer activity. For instance, derivatives of xanthenone have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific mechanism of action for This compound may involve modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

Compounds similar to this one have demonstrated antimicrobial properties against a range of pathogens. For example, xanthenes have been reported to possess antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Research into related pyrrolidine derivatives suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of This compound . The presence of the tert-butylsulfonyl group can enhance solubility and bioavailability, while the pyrrolidine and xanthenone components may contribute to receptor binding affinity and specificity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Activity Type | Mechanism |

|---|---|---|---|

| Xanthenone Derivative A | Xanthenone A | Anticancer | Induces apoptosis |

| Pyrrolidine Derivative B | Pyrrolidine B | Antimicrobial | Disrupts cell membrane |

| Xanthenone Derivative C | Xanthenone C | Neuroprotective | Reduces oxidative stress |

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the efficacy of xanthenone derivatives in inhibiting tumor growth in xenograft models. The study found that these compounds could significantly reduce tumor size compared to controls.

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that certain pyrrolidine derivatives showed potent activity against drug-resistant bacterial strains, suggesting a potential therapeutic application.

- Neuroprotection : A clinical trial reported in Neuroscience Letters examined the effects of pyrrolidine-based compounds on patients with mild cognitive impairment, showing improvements in cognitive function and reduced biomarkers for neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous xanthenone derivatives, focusing on substituent effects, molecular properties, and synthetic accessibility.

Sulfonyl/Sulfonate-Substituted Xanthenones

- Compound 34: 9-Oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) (C₁₉H₁₂F₆O₈S₂) Key differences: Contains two trifluoromethanesulfonate groups at positions 3 and 6 of the xanthenone core. These electron-withdrawing groups increase polarity and reactivity compared to the tert-butylsulfonyl-pyrrolidine substituent in the target compound. Applications: Likely used as an intermediate in cross-coupling reactions due to the sulfonate leaving groups .

- Compound 36: 6-(Diethylamino)-9-oxo-9H-xanthen-3-yl trifluoromethanesulfonate (C₂₀H₂₀F₃NO₅S) Key differences: Combines a diethylamino group (electron-donating) at position 6 with a trifluoromethanesulfonate group at position 3. This mixed substitution pattern contrasts with the uniform tert-butylsulfonyl-pyrrolidine motif in the target compound .

Alkyl/Alkoxy-Substituted Xanthenones

Compound 16 : 3-((3-Methylbut-2-en-1-yl)oxy)-9H-xanthen-9-one (C₁₉H₁₈O₃)

- Compound 17: 3-((4-Methylpent-3-en-1-yl)oxy)-9H-xanthen-9-one (C₂₀H₂₀O₃) Key differences: Extends the prenyloxy chain to a 4-methylpent-3-enyl group, further increasing hydrophobicity.

Pyrrolidine-Containing Analogs

- Compound 15cc: (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone Key differences: Shares a pyrrolidinyl methanone moiety but replaces the xanthenone core with a cyclopropyl-phenoxy system. The tert-butyl group is attached to a phenyl ring rather than a sulfonyl-pyrrolidine, altering steric and electronic profiles .

Data Tables

Table 1. Structural and Physicochemical Comparison

Discussion of Key Findings

- Electronic Effects: Electron-withdrawing sulfonyl/sulfonate groups (e.g., in Compound 34) contrast with the electron-donating pyrrolidine and xanthenone system in the target compound, altering redox and spectroscopic properties .

- Synthetic Accessibility: The target compound’s synthesis likely requires sulfonylation of a pyrrolidine intermediate followed by coupling to the xanthenone core, a route more complex than the O-alkylation used for Compounds 16 and 17 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone?

- Methodological Answer: The synthesis typically involves coupling the tert-butylsulfonyl-pyrrolidine moiety with the xanthenone core via amide or ketone bond formation. Key steps include:

- Functional Group Activation: Use coupling reagents like EDC/HOBt for amide bond formation between the sulfonyl-pyrrolidine and xanthenone carboxylic acid derivatives .

- Solvent and Catalyst Optimization: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred solvents, with triethylamine as a base to neutralize acidic by-products. Catalytic amounts of DMAP may enhance reaction rates .

- Yield Improvement: Reaction temperatures (0–25°C) and time (12–24 hrs) require optimization to minimize side reactions (e.g., sulfonyl group hydrolysis) .

Q. How can spectroscopic and crystallographic techniques be employed to characterize the molecular structure of this compound?

- Methodological Answer:

- Spectroscopy:

- NMR: ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.2 ppm, xanthene aromatic protons at 6.8–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~440) .

- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves 3D conformation, including sulfonyl group geometry and xanthene ring planarity .

Q. What experimental approaches are used to assess the chemical stability of this compound under varying pH and light conditions?

- Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hrs. Monitor degradation via HPLC, identifying by-products (e.g., desulfonylated pyrrolidine or xanthenone hydrolysis products) .

- Photostability: Expose to UV-Vis light (300–800 nm) in a light chamber. Use LC-MS to detect photo-oxidation products (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can computational chemistry methods predict the three-dimensional conformation and reactivity of the compound, and how do these predictions compare with experimental data?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvated systems (e.g., in water/DMSO) to predict conformational flexibility of the pyrrolidine ring and xanthene interactions .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl oxygen nucleophilicity). Validate against experimental crystallographic data (e.g., bond lengths/angles) .

Q. What strategies resolve contradictions between observed binding affinities in biological assays (e.g., SPR vs. fluorescence polarization)?

- Methodological Answer:

- Assay-Specific Artifacts: For surface plasmon resonance (SPR), control for nonspecific binding to the sensor chip via reference subtraction. For fluorescence polarization, validate ligand fluorescence interference using quenching controls .

- Data Normalization: Express affinity (KD) values relative to a common reference standard (e.g., known inhibitors) to harmonize discrepancies .

Q. What are the degradation pathways and by-products under accelerated storage conditions, and how are they analyzed?

- Methodological Answer:

- Forced Degradation Studies: Heat the compound at 40–60°C (75% RH) for 4 weeks. Use LC-HRMS/MS to identify degradation products (e.g., xanthenone ring oxidation or sulfonyl group cleavage) .

- Mechanistic Insights: Isotope labeling (e.g., ¹⁸O in sulfonyl groups) traces hydrolysis pathways via mass shifts .

Q. How does the tert-butylsulfonyl group influence the compound's pharmacokinetic properties and target interactions?

- Methodological Answer:

- Pharmacokinetics: The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (via HPLC) show increased hydrophilicity compared to non-sulfonylated analogs .

- Target Binding: Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between sulfonyl oxygen and active-site residues (e.g., serine hydrolases) .

Q. What mechanistic insights explain the compound's activity against specific biological targets, and how are these validated experimentally?

- Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to measure inhibition constants (Ki) for enzyme targets (e.g., proteases). Compare with isothermal titration calorimetry (ITC) for enthalpy-driven binding .

- Mutagenesis Validation: Engineer target proteins with alanine substitutions at predicted binding sites. A loss of activity confirms critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.